molecular formula C18H15N3O4 B6529338 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 946306-09-8

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B6529338
CAS RN: 946306-09-8
M. Wt: 337.3 g/mol
InChI Key: KMSQOOBUWXUKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Synthesis Analysis

A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS and NMR spectral techniques .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound can vary greatly depending on its structure. For example, one oxadiazole compound was found to have a melting point of 133–135 °C .

Scientific Research Applications

Anticancer Applications

Oxadiazoles, which are part of the compound’s structure, have shown potential in anticancer applications . They have been utilized in the development of new drugs and treatments for various types of cancer .

Anticonvulsant Applications

The compound’s oxadiazole component has been associated with anticonvulsant applications . Anticonvulsants are drugs that prevent or reduce the severity of seizures in various conditions, including epilepsy and bipolar disorder.

Antidiabetic Applications

Oxadiazoles have been used in the development of antidiabetic drugs . These medications help control blood sugar levels in people with diabetes, reducing the risk of complications such as heart disease, stroke, kidney disease, and nerve damage.

High-Energy Core Applications

Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations, making them useful in various industrial applications.

Material Science Applications

Compounds containing the 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .

Mechanism of Action

Mode of Action

It is known that 1,3,4-oxadiazole derivatives, which are part of the compound’s structure, have been associated with a wide range of biological activities, including anticancer and anti-inflammatory effects . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Future Directions

Oxadiazoles have been recognized for their potential in a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents . They have also been utilized for the development of energetic materials , fluorescent dyes , OLEDs , sensors , as well as insecticides . Moreover, oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-2-16-20-21-18(25-16)11-3-6-13(7-4-11)19-17(22)12-5-8-14-15(9-12)24-10-23-14/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSQOOBUWXUKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.